molecular formula C6H9N3O2 B2750483 Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate CAS No. 54147-03-4

Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate

Cat. No. B2750483
CAS RN: 54147-03-4
M. Wt: 155.157
InChI Key: WAUHFXBKNAOBDY-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate” is an organic compound with the molecular formula C6H9N3O2 . It is also known as “Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” and has a molecular weight of 155.16 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring with a methyl group and an amino group attached to it . The exact structure can be represented by the InChI code: 1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 155.16 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Interactions and Biological Activities

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound that has been explored in various scientific research applications due to its reactive properties and potential biological activities. This compound, and derivatives thereof, have been instrumental in studying and synthesizing new chemical entities with potential therapeutic applications.

One area of research involves the study of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde formed in organisms that modifies proteins and forms advanced glycation end-products. MG is associated with complications of diabetes and neurodegenerative diseases and has been found in foodstuffs and beverages. The intake of MG over prolonged periods can cause degenerative changes in tissues and exert anticancer activity. This highlights the importance of compounds like this compound in understanding the biological implications of MG and its derivatives (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Derivatives and Pharmacological Potential

Another significant application is in the synthesis of derivatives with potential pharmacological uses. For example, the synthesis of imidazo[1,2-a]pyridines has been reported, with these compounds being recognized for their wide range of applications in medicinal chemistry. This moiety is useful not only in drug development but also in material science, indicating the versatile nature of research involving this compound and related compounds (Bagdi, Santra, Monir, & Hajra, 2015).

Antimicrobial and Antitumor Applications

Research has also been conducted on the antimicrobial and antitumor activities of derivatives of this compound. For instance, compounds synthesized from derivatives have shown in vitro antimicrobial activity against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. Preliminary in vivo studies have indicated that these compounds possess chemotherapeutic activity comparable to established treatments (Pittillo & Hunt, 1967).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

methyl 5-amino-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUHFXBKNAOBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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